Verinurad (RDEA3170) is a selective uric acid reabsorption inhibitor. [, , , , , , ] It is classified as a uricosuric agent, meaning it increases the excretion of uric acid in the urine. [, , ] In scientific research, Verinurad is primarily studied for its potential to lower serum uric acid levels in hyperuricemia and gout. [, , , , , , , , , , , , ]
The synthesis of verinurad involves several key steps that utilize advanced organic synthesis techniques. One notable approach is the use of palladium-catalyzed coupling reactions, which have been central to the development of biologically active compounds in the pharmaceutical industry. In one reported method, potassium pivalate was employed to enhance the reaction rates during the synthesis process .
The detailed synthetic pathway includes:
These methodologies are designed to optimize yield and purity while minimizing by-products.
Verinurad's molecular structure can be represented as follows:
The compound features a complex arrangement that includes a pyridine ring, a naphthalene moiety, and a thioether functional group. The presence of these structural elements contributes to its high affinity for URAT1, as they facilitate specific interactions within the binding site of the transporter .
Verinurad undergoes several metabolic transformations in vivo. Key reactions include:
These metabolic pathways are crucial for understanding verinurad's pharmacokinetics and safety profile.
Verinurad functions by selectively inhibiting URAT1, a renal transporter responsible for uric acid reabsorption. By blocking this transporter, verinurad reduces serum uric acid levels through increased urinary excretion. The mechanism can be described as follows:
The effectiveness of verinurad is influenced by specific amino acids within URAT1, notably Phe-365 and Ser-35, which play critical roles in substrate recognition and binding affinity .
Verinurad exhibits several notable physical and chemical properties:
These properties are essential for formulation development and therapeutic application.
Verinurad's primary application is in the treatment of gout and hyperuricemia. Its ability to lower serum uric acid levels makes it particularly useful for patients who do not respond adequately to traditional therapies such as xanthine oxidase inhibitors. Furthermore, ongoing research explores its potential in combination therapies with other agents to enhance efficacy and patient outcomes .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3